molecular formula C12H9NO5S B2850059 (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid CAS No. 2015213-27-9

(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid

Cat. No.: B2850059
CAS No.: 2015213-27-9
M. Wt: 279.27
InChI Key: UWNGHKCFKVZXDT-UITAMQMPSA-N
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Description

(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the thiazolidine ring.

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, where a carboxyl group is added to the phenoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.

    (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)valeric acid: Similar structure with a valeric acid moiety instead of acetic acid.

Uniqueness

(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is unique due to its specific combination of a thiazolidine ring and a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Thiazolidinones

Thiazolidinones are characterized by their five-membered heterocyclic structure containing sulfur and nitrogen. They are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The compound in focus has been synthesized and studied for its specific biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits the ability to inhibit microbial growth by disrupting cell membrane integrity and inhibiting key metabolic enzymes.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including our compound of interest, possess significant antimicrobial properties. For instance, studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains.

Anti-inflammatory Activity

A notable study assessed the effects of a related thiazolidinone derivative on liver protection against carbon tetrachloride (CCl₄)-induced injury in rats. The results showed that treatment with the thiazolidinone significantly reduced serum alanine aminotransferase levels and improved histological liver architecture by modulating NF-κB activation .

Anticancer Activity

In vitro studies have evaluated the anticancer activity of thiazolidinone derivatives against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Compounds demonstrated IC₅₀ values ranging from 5.1 to 22.08 µM, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .

Case Studies

  • Liver Protection Study :
    • Objective : To evaluate the protective effects against CCl₄-induced liver injury.
    • Methodology : Rats were treated with the compound before exposure to CCl₄.
    • Results : Significant reduction in liver injury markers and improvement in histopathological features were observed .
  • Anticancer Efficacy Study :
    • Objective : To assess the cytotoxicity against various cancer cell lines.
    • Methodology : Cell viability assays were conducted using sulforhodamine B method.
    • Results : The compound exhibited significant cytotoxicity against HepG2 and MCF-7 cells with IC₅₀ values lower than those of reference drugs .

Data Summary Table

Biological ActivityTest SystemIC₅₀ Value (µM)Reference
AntimicrobialVarious bacteriaNot specified
Anti-inflammatoryRat modelNot applicable
AnticancerHepG26.19
AnticancerMCF-75.10

Properties

IUPAC Name

2-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-10(15)6-18-8-4-2-1-3-7(8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNGHKCFKVZXDT-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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